(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid

Overview

Description

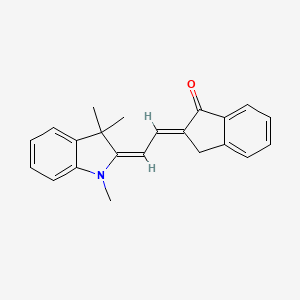

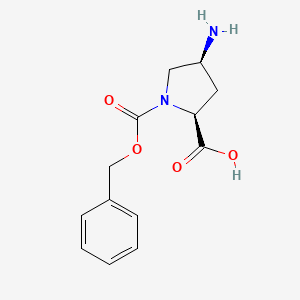

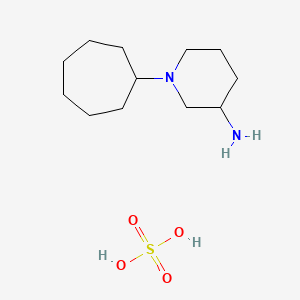

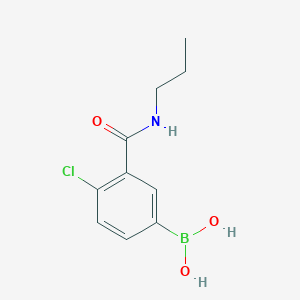

“(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 871332-93-3 . It has a molecular weight of 241.48 . The IUPAC name for this compound is 4-chloro-3-[(propylamino)carbonyl]phenylboronic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13BClNO3/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . The compound has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 70 Ų .Scientific Research Applications

Material Science and Sensor Technology

Phenylboronic acids have been utilized in the development of optical materials and sensors. A study by Mu et al. (2012) demonstrated how phenyl boronic acids, when grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes, can modulate near-infrared fluorescence in response to saccharide binding. This property is vital for saccharide recognition and has implications in developing sensors and materials for biomedical applications (Mu et al., 2012).

Chemistry and Organic Synthesis

In organic synthesis, boronic acids serve as critical intermediates and reagents. Zhang et al. (2017) discussed the synthesis and structure of multifunctional compounds integrating aminophosphonic acid groups with boronic acids, offering new avenues for applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017). Furthermore, boronic acids catalyze various chemical reactions, including the highly enantioselective aza-Michael additions, as explored by Hashimoto et al. (2015), which paves the way for creating densely functionalized cyclohexanes (Hashimoto et al., 2015).

Biochemistry and Medical Diagnostics

Boronic acids have been investigated for their ability to interact with biological molecules. Otsuka et al. (2003) discovered the anomalous binding profile of boronic acids with N-acetylneuraminic acid, suggesting selective recognition of sialic acid residues on biological membranes. This finding has significant implications for medical diagnostics and biochemistry studies (Otsuka et al., 2003).

Environmental Applications

Boronic acids are also used in environmental applications, such as the development of novel absorption materials with boronate affinity for treating boron pollution. Zhang et al. (2021) synthesized a nanocomposite showing significant adsorption performance towards boronic acids, demonstrating its potential in water purification technologies (Zhang et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction include the formation of new organic compounds through the coupling of chemically differentiated fragments .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively under a wide range of conditions. Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .

Biochemical Analysis

Biochemical Properties

(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group in this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of enzyme inhibitors for therapeutic applications .

Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids and carbohydrates, through its boronic acid moiety. These interactions are primarily mediated by the formation of reversible covalent bonds with diol-containing molecules, which can influence various biochemical pathways and cellular processes .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of serine proteases by this compound can lead to alterations in cell signaling cascades that are dependent on protease activity. For example, the inhibition of proteases involved in the activation of signaling molecules can result in the modulation of downstream signaling events, affecting cellular responses such as proliferation, differentiation, and apoptosis .

Furthermore, this compound has been reported to impact gene expression by influencing transcription factors and other regulatory proteins. The compound’s interaction with nucleic acids can also affect the stability and function of RNA molecules, thereby modulating gene expression at the post-transcriptional level .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with target biomolecules. The boronic acid group in the compound interacts with the hydroxyl groups of serine residues in the active sites of serine proteases, leading to enzyme inhibition. This interaction is characterized by the formation of a tetrahedral boronate ester intermediate, which is stabilized by the surrounding amino acid residues in the enzyme’s active site .

In addition to enzyme inhibition, this compound can bind to diol-containing molecules, such as carbohydrates and nucleic acids, through the formation of boronate esters. These interactions can influence the structure and function of the target molecules, thereby modulating various biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. This compound is generally stable under inert atmosphere and room temperature conditions, but it may degrade over time when exposed to moisture or other reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and other biomolecules. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with nucleic acids and regulatory proteins, or to the cytoplasm, where it can inhibit enzymes and modulate cellular processes .

Properties

IUPAC Name |

[4-chloro-3-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTPPRMTVOUDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661234 | |

| Record name | [4-Chloro-3-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-93-3 | |

| Record name | B-[4-Chloro-3-[(propylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-3-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)

![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)

![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)